molecular formula C13H28 B13797250 2,2,7-Trimethyldecane CAS No. 62237-99-4

2,2,7-Trimethyldecane

Cat. No.: B13797250
CAS No.: 62237-99-4
M. Wt: 184.36 g/mol
InChI Key: WABCXPNFLLYYCV-UHFFFAOYSA-N
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Description

2,2,7-Trimethyldecane is a branched alkane with the molecular formula C13H28. It is a hydrocarbon that consists of a decane backbone with three methyl groups attached at the 2nd and 7th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and non-reactivity under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7-Trimethyldecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. This process typically requires the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.

Industrial Production Methods: Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,7-Trimethyldecane, like other alkanes, primarily undergoes reactions such as combustion and halogenation. Combustion of this compound in the presence of oxygen produces carbon dioxide and water, releasing energy in the form of heat.

Common Reagents and Conditions:

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Typically involves halogens like chlorine or bromine in the presence of UV light or heat to initiate the reaction.

Major Products Formed:

Scientific Research Applications

2,2,7-Trimethyldecane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially affecting membrane fluidity and permeability. Its non-polar nature allows it to dissolve other hydrophobic substances, making it useful in various industrial applications .

Comparison with Similar Compounds

  • 2,3,7-Trimethyldecane
  • 2,4,6-Trimethyldecane
  • 2,6,7-Trimethyldecane

Comparison: While these compounds share a similar decane backbone with multiple methyl groups, their unique substitution patterns result in different physical and chemical properties. For example, the position of the methyl groups can influence the boiling point, melting point, and reactivity of the compound. 2,2,7-Trimethyldecane is unique due to its specific substitution pattern, which can affect its interactions and applications in various fields .

Properties

CAS No.

62237-99-4

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,2,7-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-9-12(2)10-7-8-11-13(3,4)5/h12H,6-11H2,1-5H3

InChI Key

WABCXPNFLLYYCV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCC(C)(C)C

Origin of Product

United States

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